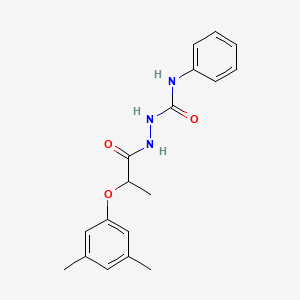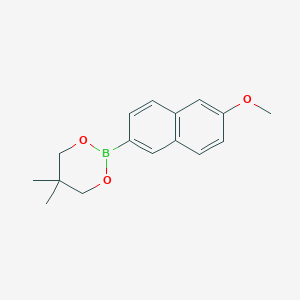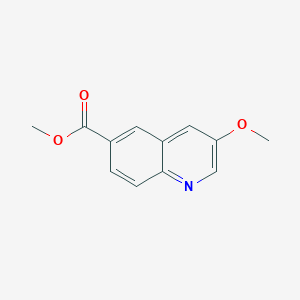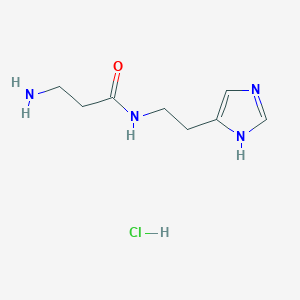
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol, commonly known as DMDD, is a boron-containing heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. DMDD is an important boron-containing compound due to its unique properties, such as its ability to form stable complexes with metal ions and its ability to act as a Lewis acid. Furthermore, its low toxicity and low cost make it an attractive candidate for a variety of applications.
Wissenschaftliche Forschungsanwendungen
DMDD has been widely studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent for the preparation of metal-organic frameworks. It has also been used in the synthesis of various heterocyclic compounds, such as pyrrolidines, pyrazolines, and oxazolines. Furthermore, DMDD has been used as a fluorescent sensor for the detection of metal ions and as a redox-active material for the generation of hydrogen peroxide.
Wirkmechanismus
The mechanism of action of DMDD is complex and varies depending on the application. In general, DMDD acts as a Lewis acid, which means that it can form stable complexes with metal ions. It also acts as a nucleophile and can react with electrophiles to form covalent bonds. In addition, DMDD can act as a catalyst in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are largely unknown. However, studies have shown that DMDD can interact with various biological molecules, such as proteins and nucleic acids. Furthermore, DMDD has been shown to be non-toxic and non-irritating in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMDD for laboratory experiments include its low cost, low toxicity, and its ability to form stable complexes with metal ions. Furthermore, DMDD is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using DMDD in laboratory experiments. For example, DMDD can be difficult to purify and can be unstable in certain conditions.
Zukünftige Richtungen
The potential applications of DMDD in scientific research are vast and varied. Future research should focus on exploring the potential of DMDD as a catalyst for organic synthesis, as a fluorescent sensor for the detection of metal ions, and as a redox-active material for the generation of hydrogen peroxide. Additionally, future research should focus on the biochemical and physiological effects of DMDD and its potential applications in medicinal chemistry.
Synthesemethoden
DMDD can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Ullmann reaction, and the Williamson ether synthesis. The most commonly used method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes and ketones with a dialkyl borinic acid. The reaction proceeds via a nucleophilic addition-elimination pathway and yields the desired product in high yields.
Eigenschaften
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-15(2)9-20-16(21-10-15)12-8-11(4-5-13(12)17)14-18-6-3-7-19-14/h4-5,8,14,17H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJABQWSQGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-4-(1,3-dioxan-2-YL)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl 2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321886.png)